N-Cyclopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine
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Overview
Description
N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine: is an organic compound with the molecular formula C11H22N2 It is a derivative of cyclohexane, featuring a cyclopropyl group and two dimethylamino groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclohexane-1,2-diamine Derivative Synthesis:
Industrial Production Methods:
-
Batch Process:
- The compound can be synthesized in a batch reactor where the reactants are added sequentially, and the reaction conditions are carefully controlled to ensure high yield and purity.
- The reaction mixture is then purified using techniques such as distillation or chromatography.
-
Continuous Process:
- In a continuous process, the reactants are continuously fed into a reactor, and the product is continuously removed.
- This method is advantageous for large-scale production as it allows for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- The major products of oxidation include cyclohexanone derivatives and other oxidized forms of the compound.
-
Reduction:
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
- These reactions typically yield reduced forms of the compound, such as cyclohexane derivatives with fewer double bonds or functional groups.
-
Substitution:
- The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
- Common reagents for substitution reactions include halogens, alkyl halides, and other electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
- Oxidized derivatives of cyclohexane.
- Reduced forms of the compound.
- Substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Acts as a catalyst in various organic reactions, including cyclopropanation and methylation reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine:
- Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
- Used in drug discovery and development for the synthesis of novel compounds with medicinal properties.
Industry:
- Employed in the production of specialty chemicals and intermediates.
- Used in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors.
- It can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways.
- The exact mechanism of action depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
-
N,N’-Dimethylcyclohexane-1,2-diamine:
- Similar structure but lacks the cyclopropyl group.
- Used as a ligand and catalyst in various chemical reactions.
-
Cyclohexane-1,2-diamine:
- Parent compound without the dimethylamino and cyclopropyl groups.
- Used in the synthesis of various organic compounds and coordination complexes.
-
N-Cyclopropylcyclohexane-1,2-diamine:
- Similar structure but lacks the dimethylamino groups.
- Used in organic synthesis and as a building block for more complex molecules.
Uniqueness:
- The presence of both cyclopropyl and dimethylamino groups in N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine makes it unique.
- This combination of functional groups imparts distinct chemical reactivity and potential applications in various fields.
Properties
IUPAC Name |
1-N-cyclopropyl-2-N,2-N-dimethylcyclohexane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13(2)11-6-4-3-5-10(11)12-9-7-8-9/h9-12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREHPBDZMSNLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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